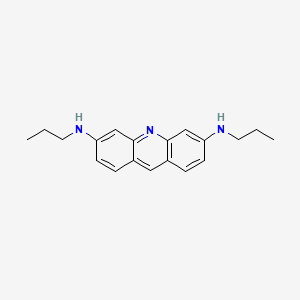

3,6-Bis(propylamino)acridine

CAS No.: 26484-05-9

Cat. No.: VC19673117

Molecular Formula: C19H23N3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26484-05-9 |

|---|---|

| Molecular Formula | C19H23N3 |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | 3-N,6-N-dipropylacridine-3,6-diamine |

| Standard InChI | InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | DXVQDTCCOHENAM-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,6-Bis(propylamino)acridine belongs to the acridine family, a class of nitrogen-containing heterocycles known for planar aromatic structures conducive to DNA intercalation . The propylamino groups at positions 3 and 6 enhance solubility and modulate electronic interactions with biological targets. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | 3-N,6-N-dipropylacridine-3,6-diamine |

| Canonical SMILES | CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC |

The compound’s structure was confirmed via spectroscopic methods, including - and -NMR .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves nucleophilic substitution of acridine with propylamine under controlled conditions. VulcanChem reports that catalysts such as palladium or copper may facilitate amination, though specific yields remain undisclosed. Alternative routes from patent literature (e.g., WO2003059885A1) suggest halogenated acridine intermediates (e.g., 3,6-dichloroacridone) can be aminated with propylamine in polar aprotic solvents like dimethylformamide (DMF) .

Purification Challenges

Crude products often require column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted amines. Purity exceeding 95% is achievable, as evidenced by HPLC analyses .

DNA Intercalation and Biophysical Interactions

Binding Mechanism

Studies on structurally analogous 3,6-bis[(alkylamino)ureido]acridines demonstrate intercalation as the primary DNA-binding mode . UV-Vis titration experiments revealed hypochromism (25–40%) and bathochromic shifts (8–12 nm) in the presence of calf thymus DNA, consistent with intercalation. Binding constants () for related compounds range from to .

Viscosity and Conformational Effects

Viscosity measurements using DNA solutions showed a 1.3–1.7-fold increase in relative viscosity upon compound addition, further confirming intercalation over groove-binding .

Comparative Analysis with Acridine Derivatives

Structural Modifications and Activity

-

Morpholine Derivatives: 3,6-Bis[(3-morpholinopropionamido)]acridine (PubChem CID 24963052) showed reduced DNA affinity compared to propylamino analogs, likely due to steric hindrance .

-

Halogenated Acridines: 3,6-Dichloroacridone precursors exhibit lower solubility but higher intercalation strength .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume